molecular formula C10H13N3O2 B1290700 5-Amino-N,N'-dimethylisophthalamide CAS No. 41616-02-8

5-Amino-N,N'-dimethylisophthalamide

Cat. No.: B1290700
CAS No.: 41616-02-8
M. Wt: 207.23 g/mol
InChI Key: OUAGKUUKYRRPLE-UHFFFAOYSA-N
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Description

5-Amino-N,N’-dimethylisophthalamide is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of an amino group and two dimethylamide groups attached to an isophthalic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-N,N’-dimethylisophthalamide typically involves the reaction of isophthalic acid derivatives with dimethylamine and ammonia under controlled conditions. One common method includes the use of isophthaloyl chloride as a starting material, which reacts with dimethylamine to form the dimethylamide groups. The subsequent introduction of an amino group at the 5-position can be achieved through nitration followed by reduction .

Industrial Production Methods

Industrial production of 5-Amino-N,N’-dimethylisophthalamide often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-Amino-N,N’-dimethylisophthalamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted isophthalamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Amino-N,N’-dimethylisophthalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is utilized in the study of enzyme interactions and protein modifications.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting specific enzymes and receptors.

    Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-N,N’-dimethylisophthalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the dimethylamide groups provide steric hindrance and electronic effects that influence the binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

5-amino-1-N,3-N-dimethylbenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-12-9(14)6-3-7(10(15)13-2)5-8(11)4-6/h3-5H,11H2,1-2H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAGKUUKYRRPLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)N)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629244
Record name 5-Amino-N~1~,N~3~-dimethylbenzene-1,3-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41616-02-8
Record name 5-Amino-N~1~,N~3~-dimethylbenzene-1,3-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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